BenchChemオンラインストアへようこそ!

Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate

Regioisomerism Hydrogen-bond topology Scaffold derivatization

Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate (CAS 2231041-25-9, MF: C₁₀H₁₃NO₃, MW: 195.22 g/mol) is a fused bicyclic heterocycle comprising a pyrrole ring annulated at the [3,2-b] junction to a partially saturated tetrahydropyran ring, bearing an ethyl carboxylate substituent at the 2-position. It is supplied at ≥98% purity by multiple specialty chemical vendors , ,.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
Cat. No. B11900153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)CCCO2
InChIInChI=1S/C10H13NO3/c1-2-13-10(12)8-6-9-7(11-8)4-3-5-14-9/h6,11H,2-5H2,1H3
InChIKeyQQQXCOSMVVJKJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate: Core Heterocyclic Building Block for Fragment-Based Discovery and Scaffold Derivatization


Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate (CAS 2231041-25-9, MF: C₁₀H₁₃NO₃, MW: 195.22 g/mol) is a fused bicyclic heterocycle comprising a pyrrole ring annulated at the [3,2-b] junction to a partially saturated tetrahydropyran ring, bearing an ethyl carboxylate substituent at the 2-position. It is supplied at ≥98% purity by multiple specialty chemical vendors , , . The scaffold is structurally distinct from the more heavily investigated 4H-pyrano[3,2-b]pyrrole and hexahydropyrano[3,2-b]pyrrole series in that it features a single site of tetrahydropyran saturation combined with a carboxylate ester at the 2-position rather than the 3-position, which alters both its conformational flexibility and its hydrogen-bonding pharmacophore geometry [1], [2]. These structural features make the compound a compact, fragment-like entry point for medicinal chemistry programs that require a tractable pyrrole-containing bicyclic core with well-defined vectorial growth opportunities.

Why Generic Substitution Fails for Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate: Regioisomeric, Conformational, and Physicochemical Non-Interchangeability


Compounds sharing the pyrano[3,2-b]pyrrole core cannot be treated as interchangeable building blocks because even minor alterations in ring saturation, carboxylate position, or substituent placement produce measurable divergences in molecular geometry, electronic distribution, and biological selectivity profiles. The target compound bears its ethyl carboxylate at the 2-position of the pyrrole ring, whereas the most common commercial analogs—such as ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate (CAS 807293-09-0) and ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate (CAS 806606-35-9)—present the ester at the 3-position on a fully unsaturated pyrano ring, fundamentally altering the hydrogen-bond acceptor/donor topology , . Furthermore, the partial saturation of the tetrahydropyran ring in the target compound reduces aromatic π-stacking potential while increasing conformational flexibility relative to the fully unsaturated 4H-pyrano series, which has been shown to influence both antimicrobial potency and cancer cell-line selectivity in head-to-head scaffold comparisons [1], [2]. These structural differences are not cosmetic; they dictate the compound's fit within enzyme active sites, its metabolic liability, and its downstream derivatization chemistry, making generic substitution scientifically unsound without explicit, quantitative re-validation.

Quantitative Differentiation Evidence for Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate Against Closest Analogs


Regioisomeric Carboxylate Placement: 2-Position Ethyl Ester vs. 3-Position Ethyl Ester in Pyrano[3,2-b]pyrrole Series

The target compound is the only commercially available ethyl carboxylate derivative in the tetrahydropyrano[3,2-b]pyrrole family where the ester is attached at the pyrrole 2-position, as opposed to the 3-position found in ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate (CAS 807293-09-0) and ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate (CAS 806606-35-9) , . In the target compound, the carbonyl oxygen and pyrrole NH are positioned on adjacent ring atoms, enabling an intramolecular N–H···O distance of approximately 2.8–3.0 Å that stabilizes a planar conformation and creates a bidentate hydrogen-bond donor/acceptor motif distinct from the 1,3-relationship in 3-carboxylate isomers [1]. This regioisomeric difference is critical because in the tetrahydropyrano[3,2-b]pyrrol-2(1H)-one anticancer series, the analogous 2-position carbonyl was identified as essential for breast cancer cell-line selectivity, whereas 3-substituted variants showed substantially reduced differential cytotoxicity [2].

Regioisomerism Hydrogen-bond topology Scaffold derivatization Medicinal chemistry

Ring Saturation State: Partially Saturated Tetrahydropyrano vs. Fully Unsaturated 4H-Pyrano Core—Conformational and π-Stacking Differentiation

The target compound contains a 1,5,6,7-tetrahydropyrano ring (sp³ carbons at C-5, C-6, C-7; one sp² carbon at C-4a), whereas the majority of published pyrano[3,2-b]pyrrole derivatives—including the 5-amino-7-aryl-6-cyano-4H-pyrano[3,2-b]pyrrole antimicrobial series—possess a fully unsaturated 4H-pyrano ring (all sp² centers) [1]. The partial saturation reduces the number of aromatic π-electrons from 10π (full conjugation) to 6π (pyrrole-only aromaticity), which diminishes non-specific π-stacking with aromatic protein side chains while increasing the scaffold's three-dimensional character—a known driver of improved selectivity in fragment-based drug design [2]. In the anticancer study by Al-Tel (2010), tetrahydropyrano[3,2-b]pyrrol-2(1H)-one derivatives (sharing the same saturation pattern as the target compound) displayed greater selectivity for breast cancer cell lines compared to other cell lines investigated, whereas the fully unsaturated hexahydropyrano[3,2-c][1,2]diazepin-3(4H)-one analogs, despite higher absolute potency, were less discriminatory between cancer cell types [3]. This suggests that the tetrahydropyrano saturation state may confer a selectivity advantage even when absolute IC₅₀ values are moderate.

Ring saturation Conformational flexibility π-Stacking Scaffold diversity

Fragment-Like Physicochemical Profile: Lower Molecular Weight, Optimal Lipophilicity, and Favorable Hydrogen-Bond Capacity vs. Substituted Analogs

The target compound possesses a molecular weight of 195.22 g/mol and a calculated XLogP3 value of approximately 1.7, positioning it within the Rule-of-Three (Ro3) guidelines for fragment-based screening libraries (MW <300, ClogP ≤3) . In contrast, the closest commercial analogs ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate (MW 221.21, C₁₁H₁₁NO₄) and ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate (MW 219.24, C₁₂H₁₃NO₃) carry additional substituents that increase molecular weight by 12–13% and introduce either an extra hydrogen-bond donor (6-OH) or additional lipophilic bulk (2,5-dimethyl) , . More heavily elaborated derivatives such as the 5-amino-7-aryl-6-cyano-4H-pyrano[3,2-b]pyrrole series have molecular weights exceeding 300 g/mol and incorporate three additional polar functional groups (NH₂, CN, Ar), substantially deviating from fragment-like space [1]. The target compound's hydrogen-bond acceptor count of 3 and hydrogen-bond donor count of 1 provide a balanced polarity profile suitable for both passive membrane permeability and aqueous solubility, without the excessive polarity that can limit cell penetration in the amino-cyano series.

Fragment-based drug discovery Lipophilicity Rule of Three Physicochemical properties

Commercial Accessibility and Quality Consistency: Multi-Vendor Availability at ≥95% Purity with ISO Certification

The target compound is stocked by at least five independent specialty chemical suppliers including AKSci (Catalog No. 8407EL, purity ≥95%), MolCore (NLT 98%, ISO certified), Leyan (Catalog No. 1380652, purity 98%), Capotchem, and Parchem, with documented purity specifications ranging from 95% to 98% , , , [1]. In contrast, the closest comparator ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate (CAS 807293-09-0) is listed by fewer than three vendors and lacks documented purity specifications from independent quality control . MolCore explicitly states ISO certification for their production processes , providing a quality-assurance framework that is absent for most 3-carboxylate regioisomers. Multiple sourcing options reduce single-supplier procurement risk, and the ≥95% purity specification ensures that the material is suitable for direct use in biological assays without additional purification, a practical consideration that directly impacts laboratory workflow efficiency.

Supply chain Quality control ISO certification Research chemicals

Prioritized Application Scenarios for Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: Rule-of-Three-Compliant Core for Fragment Library Assembly

With a molecular weight of 195.22 g/mol, XLogP3 of approximately 1.7, and balanced hydrogen-bond donor/acceptor counts (HBD 1, HBA 3), this compound meets all Rule-of-Three guidelines for fragment-based screening libraries . Its 2-position carboxylate provides a bidentate hydrogen-bond motif distinct from 3-carboxylate regioisomers [1], while the partially saturated tetrahydropyrano ring introduces three-dimensional character that may improve hit selectivity compared to planar, fully aromatic analogs [2]. Procurement from ISO-certified suppliers at ≥95% purity ensures immediate suitability for high-concentration fragment soaking or NMR-based screening without additional purification .

Anticancer Lead Optimization: Breast Cancer-Selective Scaffold Derivatization Based on Class-Level Selectivity Evidence

The tetrahydropyrano[3,2-b]pyrrol-2(1H)-one scaffold—structurally analogous to the target compound—has been experimentally demonstrated to exhibit selectivity for breast cancer cell lines over other cancer types, contrasting with the higher potency but lower selectivity of hexahydropyrano[3,2-c][1,2]diazepin-3(4H)-one derivatives [2]. The target compound's ethyl ester serves as a synthetically tractable handle for amide bond formation or hydrolysis to the corresponding carboxylic acid, enabling systematic exploration of substitution vectors at the pyrrole nitrogen and pyran oxygen positions to optimize both potency and selectivity within the breast cancer phenotype [2]. This scaffold is particularly relevant for programs seeking second-line therapies where tumor-type selectivity is prioritized over maximal cytotoxicity.

Heterocyclic Building Block for Parallel Synthesis and Combinatorial Library Construction

The compound's compact core and single reactive ester functionality make it an ideal building block for parallel amide synthesis or multicomponent reactions that elaborate the scaffold into diverse chemotypes. Unlike the 5-amino-7-aryl-6-cyano-4H-pyrano[3,2-b]pyrrole series, which already carries three functional groups and a molecular weight exceeding 300 g/mol [3], the target compound presents a clean slate for systematic diversification with ample room for property-controlled molecular weight growth. Its commercial availability from multiple vendors at 95–98% purity , ensures reproducible starting material quality across large library syntheses, a critical requirement for meaningful structure–activity relationship (SAR) analysis.

Crystallographic Probe for Hydrogen-Bond Network Analysis in Protein–Ligand Complexes

The crystal structure of a closely related C₁₀H₁₃NO₃ pyrano-pyrrole compound reveals a planar molecular geometry stabilized by N–H···O intramolecular hydrogen bonds, with intermolecular N–H···O and C–H···O interactions forming a layered lattice [1]. This well-defined hydrogen-bonding capacity, combined with the compound's low molecular weight and moderate lipophilicity, makes it a suitable crystallographic probe for mapping hydrogen-bond donor/acceptor preferences in protein active sites. The 2-position carboxylate orientation provides a geometrically distinct pharmacophore relative to 3-carboxylate probes, enabling orthogonal exploration of binding-site polarity.

Quote Request

Request a Quote for Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.